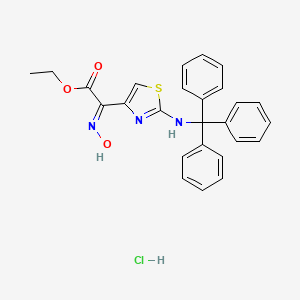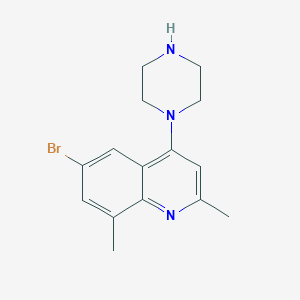
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is a quinoline derivative with a bromine atom at the 6th position, two methyl groups at the 2nd and 8th positions, and a piperazine ring at the 4th position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Methylation: Addition of methyl groups at the 2nd and 8th positions.
Piperazine Substitution: Introduction of the piperazine ring at the 4th position.
The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine, methyl iodide, and piperazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency .
化学反应分析
Types of Reactions
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives
科学研究应用
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-chloro-4-piperazin-1-yl-quinoline
Uniqueness
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
属性
分子式 |
C15H18BrN3 |
|---|---|
分子量 |
320.23 g/mol |
IUPAC 名称 |
6-bromo-2,8-dimethyl-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18BrN3/c1-10-7-12(16)9-13-14(8-11(2)18-15(10)13)19-5-3-17-4-6-19/h7-9,17H,3-6H2,1-2H3 |
InChI 键 |
LJKQVBHDVHPKPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)N3CCNCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
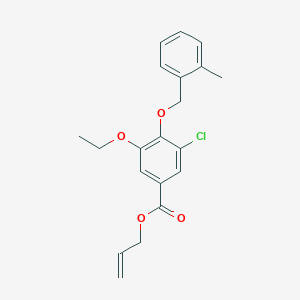
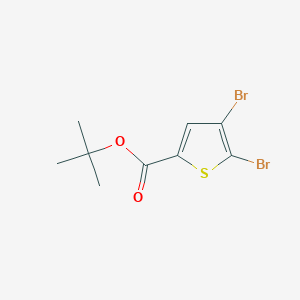
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
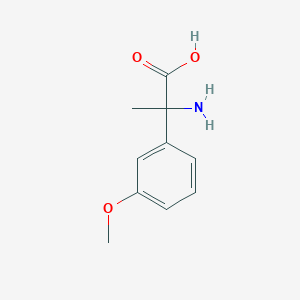
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

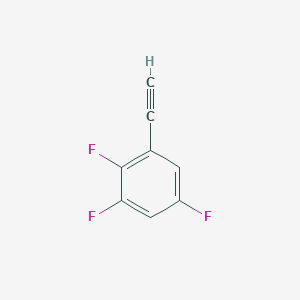
![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
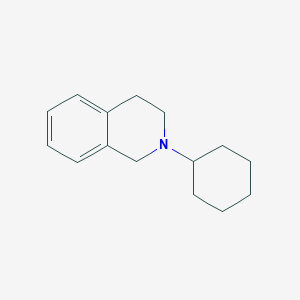
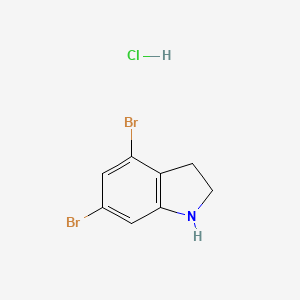
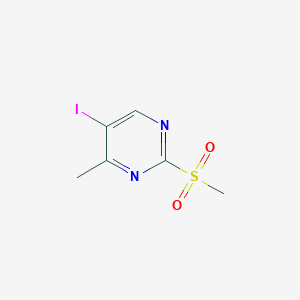
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
